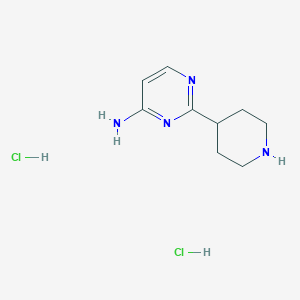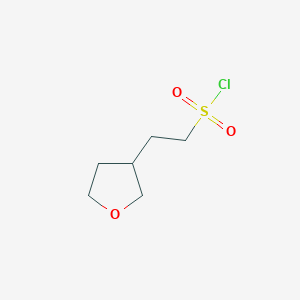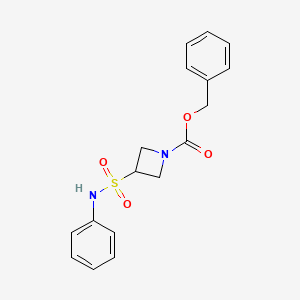
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride (2-PPDC) is a chemical compound which belongs to the class of piperidines and is composed of two nitrogen atoms, four hydrogen atoms, and one chlorine atom. 2-PPDC is an important chemical compound due to its wide range of applications in various scientific fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes, and can also be used as a catalyst in various reactions. Furthermore, 2-PPDC has been used in laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various reactions, and as a reagent in the synthesis of other compounds. Additionally, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Mecanismo De Acción
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride acts as an inhibitor of enzymes involved in the biosynthesis of polyamines, which are involved in various biochemical processes, such as cell growth and differentiation. By inhibiting these enzymes, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can affect the activity of these polyamines and thus modulate the activity of these biochemical processes.
Biochemical and Physiological Effects
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of polyamines, which can affect the activity of various biochemical processes, such as cell growth and differentiation. Additionally, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a wide range of applications in various scientific fields. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful for studying the structure and function of proteins, as well as cell signaling pathways. However, there are some limitations to using 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in lab experiments. It is not very stable, and it can be difficult to store and handle. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
There are several possible future directions for the use of 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in scientific research. It could be used to further study the structure and function of proteins, as well as cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for various diseases, such as cancer and inflammation. Finally, it could be used to develop new agrochemicals and dyes.
Métodos De Síntesis
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be synthesized from piperidine and pyrimidine in a two-step reaction. In the first step, piperidine is reacted with pyrimidine to form a piperidin-4-ylpyrimidin-4-amine. In the second step, the piperidin-4-ylpyrimidin-4-amine is then reacted with hydrochloric acid to form 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. The overall reaction is as follows:
Piperidine + Pyrimidine → Piperidin-4-ylpyrimidin-4-amine
Piperidin-4-ylpyrimidin-4-amine + HCl → 2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Propiedades
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMKPLYXLOCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)


![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)

![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)